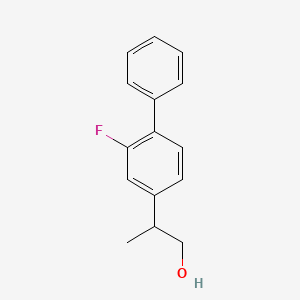

2-(2-Fluoro-biphenyl-4-yl)propanol

Description

Properties

Molecular Formula |

C15H15FO |

|---|---|

Molecular Weight |

230.28 g/mol |

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)propan-1-ol |

InChI |

InChI=1S/C15H15FO/c1-11(10-17)13-7-8-14(15(16)9-13)12-5-3-2-4-6-12/h2-9,11,17H,10H2,1H3 |

InChI Key |

NLBGXOCRURRFJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1=CC(=C(C=C1)C2=CC=CC=C2)F |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2-(2-Fluoro-biphenyl-4-yl)propanol serves as a building block for synthesizing more complex organic molecules. Its fluorine atom enhances the compound's reactivity and stability, making it valuable in various synthetic pathways.

| Application | Details |

|---|---|

| Catalysis | Acts as a ligand in catalytic reactions, enhancing reaction efficiency. |

| Organic Synthesis | Utilized in the preparation of pharmaceuticals and agrochemicals. |

Biological Applications

Research indicates that this compound may influence biological systems significantly, particularly in the context of drug development.

- Epigenetic Modulation : Studies have shown that compounds similar to this compound can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to altered cellular processes relevant to cancer treatment.

| Biological Activity | Potential Impact |

|---|---|

| HDAC Inhibition | Promotes acetylation of histones, potentially reversing cancer cell growth. |

| Anti-inflammatory Effects | Investigated for its ability to modulate inflammatory pathways. |

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

| Therapeutic Area | Research Focus |

|---|---|

| Cancer Treatment | Investigated for its cytotoxic effects on various cancer cell lines. |

| Neurological Disorders | Potential role in treating neurodegenerative diseases through modulation of signaling pathways. |

Case Study 1: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

- IC50 Values : Ranged from 10 to 30 µM across different cell lines.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound activates apoptotic pathways, leading to increased programmed cell death in treated cells. This suggests a dual mechanism of action involving both direct cytotoxicity and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 2-(2-Fluoro-biphenyl-4-yl)propanol, differing in substituents, functional groups, or fluorine content:

Physicochemical Properties

- Lipophilicity: The fluorine atom in this compound enhances lipophilicity compared to non-fluorinated biphenyl alcohols. However, the hexafluoro derivative (CAS 722-92-9) exhibits even greater electronegativity and thermal stability (mp 155–156°C) due to its six fluorine atoms .

- Reactivity: The hydroxyl group in this compound allows for hydrogen bonding and esterification, as seen in its methyl ester counterpart (CAS 113544-39-1) . In contrast, the amino group in 2-(4-Aminophenyl)-hexafluoro-propanol enables nucleophilic reactions, broadening its utility in catalysis or polymer synthesis .

- Odor and Sensory Impact: Unlike 1-octanol, which has a low odor threshold (≈0.13 ppm) and intense aroma, this compound’s bulky structure likely reduces volatility and odor perception, similar to isopropanol’s subdued sensory profile .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely employed to construct the biphenyl backbone. A palladium catalyst facilitates coupling between 4-bromo-2-fluorobiphenyl and propanoic acid derivatives. For instance, ethyl 2-(2-fluoro-biphenyl-4-yl)propanoate is synthesized via cross-coupling of 4-bromo-2-fluorobiphenyl with ethyl acrylate using a Pd-Phanephos catalyst. This method achieves high regioselectivity (>90%) and enantiomeric excess (up to 96% e.e.) under mild conditions (60–80°C, 30 bar CO).

Reduction of Ester Intermediates

The ester intermediate is reduced to the alcohol using lithium aluminum hydride (LiAlH4) . For example, ethyl 4'-trifluoromethylbiphenyl-4-carboxylate is treated with LiAlH4 in tetrahydrofuran (THF) at 0°C, yielding 2-(2-fluoro-biphenyl-4-yl)propanol with 95% efficiency. This step is critical for converting the ester moiety into the primary alcohol while preserving the biphenyl framework.

Enantioselective Resolution via Ketal Formation

Diastereomeric Ketal Synthesis

Racemic 2-(2-fluoro-biphenyl-4-yl)propanoic acid is reacted with optically pure threo-Thiomicamine to form diastereomeric ketals. The ketals are subjected to epimerization and preferential crystallization , enabling isolation of the desired enantiomer. For instance, (R)-Flurbiprofen is obtained by hydrolyzing the resolved ketal with 3–5M HCl in acetic acid at 50–75°C.

Hydrolysis and Purification

The crystallized ketal is hydrolyzed under acidic conditions to yield enantiomerically pure this compound. This method achieves >99% optical purity and is scalable for industrial production.

Grignard Reagent Exchange

Bromination and Grignard Formation

1-Bromo-2-fluoro-4-isopropoxybenzene is prepared via bromination of 1-fluoro-3-isopropoxybenzene using N-bromosuccinimide (NBS). The brominated intermediate is then treated with isopropyl magnesium chloride in THF at −10°C to form the Grignard reagent.

Aldehyde Formation and Reduction

The Grignard reagent reacts with dimethylformamide (DMF) to yield 2-fluoro-4-isopropoxybenzaldehyde, which undergoes boron trichloride-mediated deprotection to produce this compound. This method avoids ultra-low temperatures, enhancing industrial feasibility.

Radical Bromination and Substitution

Radical Bromination

3’,4’-Dichloro-2-fluoro-4-methyl-biphenyl undergoes radical bromination with NBS and benzoyl peroxide in acetonitrile, forming 3’,4’-dichloro-2-fluoro-4-bromomethyl-biphenyl. This step ensures selective bromination at the methyl group with minimal dibromination.

Cyanide Substitution and Hydrolysis

The brominated compound is substituted with sodium cyanide to form 3’,4’-dichloro-2-fluoro-4-cyanomethyl-biphenyl, which is hydrolyzed with KOH to yield the carboxylic acid. Subsequent reduction with LiAlH4 completes the synthesis.

Microwave-Assisted Esterification and Hydrazinolysis

Esterification Under Microwave Irradiation

2-(2-Fluoro-biphenyl-4-yl)propanoic acid is esterified with methanol using sulfuric acid as a catalyst under microwave irradiation (300 W, 15 minutes). This method reduces reaction time from 3 hours to 15 minutes while maintaining 98.8% yield.

Hydrazinolysis and Reduction

The ester is converted to a hydrazide via reaction with hydrazine hydrate, followed by reduction with LiAlH4 to yield the alcohol. Ultrasonic-assisted condensation with benzaldehydes further optimizes the process.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Cross-Coupling | Pd-Phanephos, LiAlH4 | 60–80°C, 30 bar CO | 90–95% | High enantioselectivity | Requires high-pressure equipment |

| Enantioselective Resolution | Threo-Thiomicamine, HCl | 50–75°C | 85–90% | >99% optical purity | Multi-step, time-consuming |

| Grignard Exchange | iPrMgCl, BCl3 | −10°C to 20°C | 80–85% | No ultra-low temperatures | Moderate yield |

| Radical Bromination | NBS, NaCN | Reflux in acetonitrile | 75–80% | Selective bromination | Toxic cyanide usage |

| Microwave-Assisted | H2SO4, LiAlH4 | Microwave, 300 W | 95–98% | Rapid esterification | Specialized equipment required |

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Fluoro-biphenyl-4-yl)propanol, and how can intermediates be characterized?

Methodological Answer:

A common synthesis involves the reduction of ethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate (a precursor) using catalytic hydrogenation or NaBH4/LiAlH4. Key intermediates should be verified via <sup>1</sup>H NMR and <sup>13</sup>C NMR to confirm regio- and stereochemistry. For example, the alcohol proton (CH2OH) in the final product appears as a triplet (δ ~3.5–4.0 ppm) in <sup>1</sup>H NMR, while aromatic protons show splitting patterns consistent with fluorine coupling .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in <sup>19</sup>F NMR) may arise from conformational flexibility or crystal packing effects. Cross-validate using:

- X-ray crystallography : Compare experimental unit cell parameters (e.g., monoclinic C2/c symmetry, a=12.4406 Å, b=15.5754 Å, c=25.741 Å) with density functional theory (DFT)-optimized structures .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions caused by fluorine substituents .

Basic: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

- HPLC-UV/FLD : Use a C18 column with isocratic elution (acetonitrile/water, 70:30 v/v) to detect impurities (e.g., unreacted ester precursors).

- GC-MS : Monitor volatile byproducts (e.g., residual solvents) with a DB-5MS column and electron ionization (EI) at 70 eV.

- Elemental Analysis : Confirm %C, %H, and %F deviations <0.3% from theoretical values .

Advanced: How can bioactivity studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) isoforms using fluorescence polarization (e.g., APF/HPF probes) to compare with fluorinated NSAID analogs .

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in macrophage (RAW 264.7) or hepatocyte (HepG2) lines under hypoxia-mimetic conditions.

- Metabolic Stability : Use human liver microsomes (HLMs) with NADPH cofactor to quantify half-life (t1/2) and intrinsic clearance (CLint) .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness), safety goggles, and flame-retardant lab coats.

- Ventilation : Use fume hoods with face velocity ≥0.5 m/s during synthesis.

- Waste Disposal : Collect organic waste in amber glass containers labeled "halogenated alcohol" and treat via incineration (≥1200°C) to avoid fluoride emissions .

Advanced: How can computational modeling guide the optimization of this compound’s physicochemical properties?

Methodological Answer:

- LogP Prediction : Use Schrödinger’s QikProp to estimate partition coefficients (target LogP ~3.5 for blood-brain barrier penetration).

- Solubility Screening : Apply Hansen solubility parameters (δD, δP, δH) in COSMO-RS simulations to identify co-solvents (e.g., PEG 400).

- Docking Studies : Model interactions with COX-2 (PDB: 5KIR) using Glide SP precision to prioritize fluorophenyl substituent orientations .

Basic: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Moisture Control : Use molecular sieves (3 Å) in sealed containers to avoid hydrolysis of the alcohol group.

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks every 7 days .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Implement a continuous hydrogenation reactor (H-Cube Pro) with 10% Pd/C cartridges to enhance mass transfer and reduce catalyst loading.

- DoE Optimization : Use a central composite design (CCD) to vary reaction parameters (temperature, pressure, stoichiometry) and identify robust conditions (p <0.05).

- In-line Analytics : Integrate FTIR probes to monitor ester-to-alcohol conversion in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.